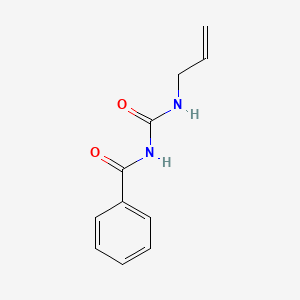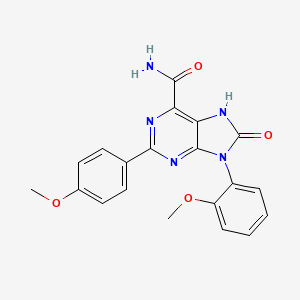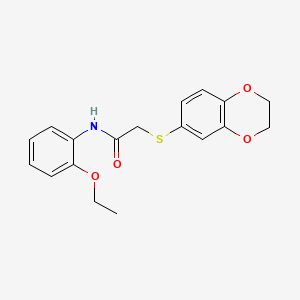
N-allyl-N'-benzoyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N’-benzoyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group attached to one nitrogen atom and a benzoyl group attached to the other nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
N-allyl-N’-benzoyl-urea can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with benzamide under suitable conditions. The reaction typically requires a catalyst, such as lanthanum triflate, to facilitate the formation of the urea derivative . Another method involves the use of palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, which provides a high yield of the desired product .
Industrial Production Methods
Industrial production of N-allyl-N’-benzoyl-urea may involve scalable and efficient synthetic routes. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and environmentally friendly process . This method allows for the production of N-substituted ureas in good to excellent yields with high chemical purity.
化学反応の分析
Types of Reactions
N-allyl-N’-benzoyl-urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzoyl group can be reduced to form benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzoyl group may produce benzyl alcohols.
科学的研究の応用
N-allyl-N’-benzoyl-urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: N-allyl-N’-benzoyl-urea can be used in the development of new materials, including polymers and coatings
作用機序
The mechanism of action of N-allyl-N’-benzoyl-urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-allyl-N’-benzoyl-urea can be compared with other urea derivatives, such as N-allyl-N’-phenylurea and N-allyl-N’-acetylurea. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Conclusion
N-allyl-N’-benzoyl-urea is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may uncover new uses and enhance our understanding of this intriguing compound.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
N-(prop-2-enylcarbamoyl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) |
InChIキー |
SRIBJXXCEUQPDR-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B15106573.png)
![Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-](/img/structure/B15106582.png)
![[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone](/img/structure/B15106586.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106596.png)
![3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15106598.png)

![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate](/img/structure/B15106643.png)


![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106663.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15106665.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
